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Compound of Interest

6-Methoxyquinoline-4-
Compound Name:
carbaldehyde

Cat. No.: B1360400

For researchers, scientists, and professionals in drug development, the precise identification of
iIsomeric compounds is a critical step in chemical synthesis and characterization. Positional
isomers, while sharing the same molecular formula, can exhibit vastly different chemical,
physical, and biological properties. This guide provides an objective spectroscopic comparison
of 6-Methoxyquinoline-4-carbaldehyde and its key isomers, 2-Methoxyquinoline-3-
carbaldehyde and 8-Methoxyquinoline-2-carbaldehyde. By presenting key experimental data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry
(MS), and UV-Visible (UV-Vis) Spectroscopy, this document aims to serve as a practical
reference for distinguishing these closely related molecules.

The core structure under investigation is methoxyquinoline-carbaldehyde, with the molecular
formula C11HoNO:2 and a molecular weight of 187.19 g/mol .[1][2][3][4] The differentiation of
these isomers hinges on the unique electronic environments of their constituent atoms, which
are directly influenced by the positions of the methoxy (-OCHs) and carbaldehyde (-CHO)
functional groups on the quinoline ring. These structural nuances give rise to distinct
spectroscopic fingerprints.

Molecular Structures and Isomerism

The key to differentiating these compounds lies in the substitution pattern on the quinoline ring.
The varied placement of the electron-donating methoxy group and the electron-withdrawing
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aldehyde group creates distinct electronic and steric environments, which are reflected in their

spectroscopic data.

Molecular Structures of Methoxyquinoline-carbaldehyde Isomers
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Figure 1. Investigated Methoxyquinoline-carbaldehyde Isomers.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for 6-Methoxyquinoline-4-
carbaldehyde and its isomers. These values serve as a basis for direct comparison and

identification.

Table 1. *H NMR Spectroscopic Data (Chemical Shifts o
in ppm)
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6- 2- 8-
Proton Methoxyquinoline- Methoxyquinoline- Methoxyquinoline-
4-carbaldehyde 3-carbaldehyde 2-carbaldehyde
-CHO ~10.2 (s) ~10.4 (s) ~10.1 (s)
-OCHs ~3.9 (s) ~4.1 (s) ~4.1 (s)
Quinoline Protons 7.3-9.0(m) 7.5-8.2(m) 7.1-8.2(m)

Note: Specific peak assignments and coupling constants for 6-Methoxyquinoline-4-
carbaldehyde are less commonly published; values are estimated based on related structures.
The chemical environment significantly affects proton shifts, providing a reliable method for
distinguishing isomers.[5]

Table 2. 3C NMR Spectroscopic Data (Chemical Shifts o
in ppm)

6- 2- 8-
Carbon Methoxyquinoline- Methoxyquinoline- Methoxyquinoline-
4-carbaldehyde 3-carbaldehyde 2-carbaldehyde
C=0 (Aldehyde) ~193.0 ~190.0 ~192.0
-OCHs ~55.8 ~55.0 ~56.0
Quinoline Carbons 102.0 - 160.0 115.0- 162.0 108.0 - 155.0

Note: The chemical shift of the aldehyde carbon and the carbons of the quinoline ring are
particularly sensitive to the electronic effects of the substituent positions.

Table 3. IR and Mass Spectrometry Data
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6- 2- 8-

Spectroscopic L L o
Methoxyquinoline- Methoxyquinoline- Methoxyquinoline-

Feature

4-carbaldehyde 3-carbaldehyde 2-carbaldehyde
IR: C=0 Stretch
~1690 ~1685 ~1695
(cm™)
IR: C-O-C Stretch
~1240 ~1250 ~1230
(cm=1)
MS: Molecular lon
187 187 187
M]* (m/z)
MS: Key Fragment lon
158 ([M-CHO]*) 158 ([M-CHO]*) 158 ([M-CHO]*)

(m/z)

Note: While the molecular ion peak confirms the molecular formula, the fragmentation patterns
can offer clues to the structure. The loss of the aldehyde group (CHO, 29 Da) is a common
fragmentation pathway for these isomers.[6][7]

6- 2- 8-
Parameter Methoxyquinoline- Methoxyquinoline- Methoxyquinoline-
4-carbaldehyde 3-carbaldehyde 2-carbaldehyde
A_max (nm) ~280, ~350 ~275, ~340 ~270, ~330
Solvent Ethanol Methanol Not Specified

Note: The maximum absorption wavelengths (A_max) are influenced by the extent of t-
conjugation within the molecule. The position of the substituents can alter the electronic
transitions, leading to shifts in the absorption spectra.[8][9]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general
protocols for these experiments are outlined below.
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Figure 2. General Experimental Workflow for Spectroscopic Comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCls or
DMSO-ds) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often added as an
internal standard (& = 0.00 ppm).[10]
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Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating
at a proton frequency of 400 MHz or higher.

Acquisition: For *H NMR, standard pulse sequences are used. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.[11]

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Solid samples can be finely ground with potassium bromide (KBr) and
pressed into a thin pellet. Alternatively, a small amount of the solid can be placed directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]

Instrumentation: An FT-IR spectrometer is used to scan the sample, typically over a range of
4000 to 650 cm~1,[12] A background spectrum is collected prior to the sample scan to
subtract atmospheric contributions.

. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like
methanol or acetonitrile.

Instrumentation: The sample is injected into a gas chromatograph (GC) equipped with a
suitable capillary column (e.g., a nonpolar column like DB-5ms). The GC separates the
components of the sample before they enter the mass spectrometer (MS).

Analysis: The MS is typically operated in electron ionization (EI) mode at 70 eV. The
instrument scans a mass range (e.g., m/z 40-600) to detect the molecular ion and its
fragment ions.[13]

. UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure
the absorbance falls within the linear range of the instrument (typically < 1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One cuvette holds the
sample solution, and a matched reference cuvette holds the pure solvent.[14]
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e Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 800
nm, to identify the wavelengths of maximum absorbance (A_max).[15]

Conclusion

The spectroscopic data presented provides a clear basis for the differentiation of 6-
Methoxyquinoline-4-carbaldehyde from its 2,3- and 8,2- isomers. *H and 3C NMR are the
most powerful techniques, offering distinct chemical shifts and coupling patterns for the
aromatic protons and carbons due to the varied electronic effects of the substituent positions.
IR spectroscopy provides confirmatory evidence through the characteristic carbonyl stretch,
while mass spectrometry confirms the molecular weight and offers insights through
fragmentation. Finally, UV-Vis spectroscopy can reveal subtle differences in the conjugated 11-
electron systems. By employing these standard analytical techniques and comparing the
resulting data with the values provided in this guide, researchers can confidently identify and
distinguish between these important quinoline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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